molecular formula C15H32O3 B054273 1-Monododecylglycerol CAS No. 90904-23-7

1-Monododecylglycerol

Cat. No.: B054273
CAS No.: 90904-23-7
M. Wt: 260.41 g/mol
InChI Key: GBXRUYNQDDTQQS-OAHLLOKOSA-N
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Description

1-Monododecylglycerol (CAS: 1561-07-5), also known as 1-lauroyl-rac-glycerol or 1-dodecanoyl-rac-glycerol, is a monoacylglycerol (MAG) characterized by a single dodecyl (C12:0) fatty acid chain esterified to the sn-1 position of glycerol . It belongs to the class of glycerolipids and is widely utilized in industrial applications, including surfactants, emulsifiers, and cosmetic formulations due to its amphiphilic properties . Structurally, its glycerol backbone allows for hydrophilic interactions, while the saturated 12-carbon chain confers hydrophobic stability, making it effective in lipid-based systems .

Properties

CAS No.

90904-23-7

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

(2R)-3-dodecoxypropane-1,2-diol

InChI

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1

InChI Key

GBXRUYNQDDTQQS-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCCOCC(CO)O

Isomeric SMILES

CCCCCCCCCCCCOC[C@@H](CO)O

Canonical SMILES

CCCCCCCCCCCCOCC(CO)O

Synonyms

(2R)-3-(Dodecyloxy)-1,2-propanediol

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

Compound Name Acyl Chain (Length/Saturation) CAS Number Key Properties/Applications
1-Monododecylglycerol (C12:0) Dodecyl (C12, saturated) 1561-07-5 Surfactant, emulsifier; moderate hydrophobicity
1-Decanoyl-rac-glycerol (C10:0) Decanoyl (C10, saturated) 2277-23-8 Shorter chain; higher water solubility, used in antimicrobial formulations
1-Monomyristin (C14:0) Myristoyl (C14, saturated) 589-68-4 Longer chain; lower solubility, used in lipid bilayers
1-Monoolein (C18:1) Oleoyl (C18, monounsaturated) 111-03-5 Unsaturated chain; liquid at RT, enhances drug delivery
1-Monostearoylglycerol (C18:0) Stearoyl (C18, saturated) 123-94-4 High melting point; solid at RT, stabilizes creams

Findings :

  • Chain Length : Shorter chains (C10:0) increase water solubility and antimicrobial activity, while longer chains (C14:0–C18:0) enhance lipid membrane integration .
  • Saturation: Unsaturated analogs (e.g., 1-Monoolein) exhibit lower melting points and improved fluidity, advantageous for liquid formulations .

Diacylglycerols (DAGs) and Triacylglycerols (TAGs)

Key Compounds :

  • 1,2-Dioleoyl-rac-glycerol (CAS: 2442-61-7): Contains two unsaturated C18:1 chains. Unlike monoacylglycerols, DAGs serve as signaling molecules in lipid metabolism and are less amphiphilic .
  • 1-Oleoyl-2-acetylglycerol (CAS: 86390-77-4): Features an acetyl group at sn-2, enhancing its role in intracellular signaling (e.g., protein kinase C activation) .

Comparison :

  • Function: MAGs (e.g., this compound) primarily act as surfactants, whereas DAGs/TAGs are involved in energy storage and signaling .
  • Physical State : DAGs with unsaturated chains (e.g., 1,2-Dioleoyl-rac-glycerol) remain liquid at room temperature, unlike saturated MAGs .

Glyceryl Ethers and Thiol Derivatives

Glyceryl Ethers :

  • 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol, CAS: 506-03-6): Ether linkage at sn-1 provides resistance to enzymatic hydrolysis, making it stable in lipid membranes .

Thiol Derivatives :

  • Monothioglycerol (CAS: 96-27-5): Contains a sulfhydryl group (-SH) instead of a hydroxyl, enabling antioxidant properties and use in pharmaceutical reducing agents .

Comparison :

  • Stability : Glyceryl ethers resist lipase degradation better than ester-linked MAGs .
  • Reactivity: Thiol derivatives exhibit unique redox activity absent in this compound .

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